5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-(3-Thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a thienylmethylene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of thiazolidin-4-one derivatives with thienyl aldehydes. One common method is the Knoevenagel condensation, which is carried out under basic conditions. The reaction generally proceeds as follows:
Reactants: Thiazolidin-4-one and 3-thienyl aldehyde.
Catalyst: A base such as piperidine or pyridine.
Solvent: Ethanol or methanol.
Conditions: The mixture is refluxed for several hours until the reaction is complete.
The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thienylmethylene group can be reduced to the corresponding thienylmethyl derivative.
Substitution: Electrophilic substitution reactions can occur on the thienyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Thienyl sulfoxides or sulfones.
Reduction: Thienylmethyl derivatives.
Substitution: Halogenated or nitrated thienyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The biological activity of 5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, disrupt cell membranes, and interfere with DNA synthesis. The thienylmethylene group enhances its binding affinity to biological targets, while the thiazolidinone core contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one derivatives: These compounds share the thiazolidinone core but differ in their substituents, leading to varied biological activities.
Thienylmethylene derivatives: Compounds with different core structures but similar thienylmethylene substituents.
Uniqueness
5-(3-Thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of the thienylmethylene group and the thiazolidinone core, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(5E)-2-sulfanylidene-5-(thiophen-3-ylmethylidene)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS3/c10-7-6(13-8(11)9-7)3-5-1-2-12-4-5/h1-4H,(H,9,10,11)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEBTKBRSLSLSF-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=C2C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=C/2\C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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